Methyl 4-[(dipropylamino)sulfonyl]benzoate CAS number and molecular weight
Methyl 4-[(dipropylamino)sulfonyl]benzoate CAS number and molecular weight
Common Name: Probenecid Methyl Ester CAS Registry Number: 53212-75-2 Molecular Weight: 299.39 g/mol [1][2]
Executive Summary
Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS 53212-75-2) is the methyl ester derivative of Probenecid , a classic uricosuric agent.[1] While Probenecid acts by inhibiting organic anion transporters (OATs) in the renal tubule, its methyl ester serves a distinct role in pharmaceutical development and analysis.
This compound is primarily utilized as:
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A Critical Analytical Standard: It functions as a reference marker for process-related impurities (formed during methanol-based recrystallization) and as a derivatization product for Gas Chromatography (GC) analysis of Probenecid.
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A Prodrug Scaffold: Due to the masking of the carboxylic acid moiety, it exhibits altered lipophilicity (LogP), making it a candidate for permeability studies in prodrug design.
Chemical Identity & Physicochemical Properties[3][4][5][6]
Core Identifiers
| Property | Value |
| CAS Number | 53212-75-2 |
| IUPAC Name | Methyl 4-(dipropylsulfamoyl)benzoate |
| Synonyms | Probenecid methyl ester; Benzoic acid, 4-[(dipropylamino)sulfonyl]-, methyl ester |
| Molecular Formula | C₁₄H₂₁NO₄S |
| Molecular Weight | 299.39 g/mol |
| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Physicochemical Profile
Unlike its parent acid, which has high polarity and limited solubility in neutral organic solvents, the methyl ester is significantly more lipophilic.
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Physical State: White to off-white crystalline solid.
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Solubility:
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High: Dichloromethane, Chloroform, Ethyl Acetate, DMSO.
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Moderate: Methanol, Ethanol.
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Low: Water (unlike the sodium salt of Probenecid).
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Lipophilicity (Predicted): LogP ≈ 3.2 (Parent Probenecid LogP ≈ 3.2, but the ester removes the ionizable group, enhancing membrane permeability at physiological pH).
Synthesis & Production Protocols
The synthesis of Methyl 4-[(dipropylamino)sulfonyl]benzoate is typically achieved via the esterification of Probenecid. Two primary pathways are employed depending on the scale and required purity.
Pathway A: Fischer Esterification (Scale-Up Preferred)
This method is robust for gram-scale synthesis but requires rigorous water removal to drive the equilibrium.
Reagents: Probenecid (CAS 57-66-9), Methanol (anhydrous), Sulfuric Acid (catalyst).
Protocol:
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Dissolution: Dissolve 10.0 g (35 mmol) of Probenecid in 100 mL of anhydrous Methanol.
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Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise.
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Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3).
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Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.
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Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize from cold Hexane/Ether.
Pathway B: Alkylation via Methyl Iodide (Analytical Grade)
Preferred for preparing high-purity analytical standards where yield is secondary to purity.
Reagents: Probenecid, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.
Protocol:
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Suspend Probenecid (1 eq) and K₂CO₃ (1.5 eq) in dry Acetone.
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Add Methyl Iodide (1.2 eq) dropwise at 0°C.
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Stir at room temperature for 4 hours.
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Filter off inorganic salts and evaporate the filtrate to obtain the crude ester.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway converting Probenecid to its methyl ester via acid-catalyzed esterification.
Analytical Characterization
For researchers validating this compound, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.15 | Doublet (J=8.5 Hz) | 2H | Aromatic protons ortho to Ester |
| 7.88 | Doublet (J=8.5 Hz) | 2H | Aromatic protons ortho to Sulfonamide |
| 3.96 | Singlet | 3H | -OCH₃ (Methyl Ester) |
| 3.05–3.15 | Triplet | 4H | N-CH₂- (Propyl chain) |
| 1.50–1.60 | Multiplet | 4H | -CH₂- (Propyl chain middle) |
| 0.85–0.90 | Triplet | 6H | -CH₃ (Propyl chain end) |
Note: The diagnostic signal distinguishing this from Probenecid is the sharp singlet at ~3.96 ppm corresponding to the O-Methyl group.
Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode (+).
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Molecular Ion: [M+H]⁺ = 300.4 m/z.
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Fragmentation: Loss of the propyl group or methoxy group may be observed at higher collision energies.
Applications in Drug Development
Impurity Profiling (HPLC/GC)
In the manufacturing of Probenecid, methanol is often used as a recrystallization solvent. If residual sulfuric acid or acidic conditions are present, trace amounts of Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS 53212-75-2) can form.
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Regulatory Status: It is monitored as a process-related impurity.
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Detection: Due to its lack of acidic functionality, it elutes later than Probenecid in Reverse Phase HPLC (C18 column) under acidic mobile phase conditions.
Gas Chromatography (GC) Analysis
Probenecid itself is difficult to analyze via GC due to the carboxylic acid's hydrogen bonding, which causes peak tailing.
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Method: Researchers intentionally derivatize Probenecid into CAS 53212-75-2 using Diazomethane or TMS-Diazomethane prior to GC-MS analysis to ensure sharp, symmetrical peaks and accurate quantification.
Analytical Workflow Diagram
Figure 2: Analytical workflow utilizing the methyl ester for the quantification of Probenecid in biological matrices.
References
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Watson International. (2025). Probenacid Methyl Ester CAS 53212-75-2 Product Monograph. Retrieved from [Link]
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Pharmaffiliates. (2025). Methyl 4-(N,N-dipropylsulfamoyl)benzoate Reference Standard. Retrieved from [Link]
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Veeprho Laboratories. (2025). Probenecid Impurity Standards and Related Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for Probenecid. Retrieved from [Link]
